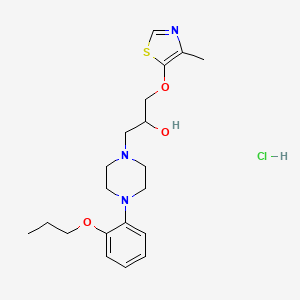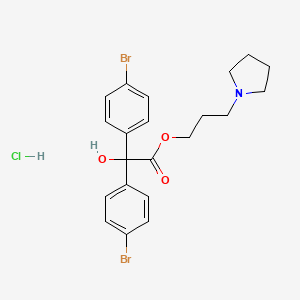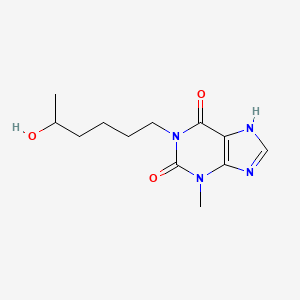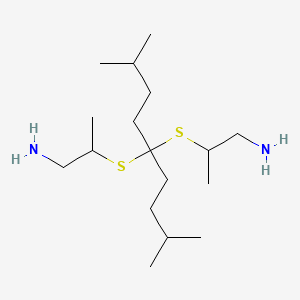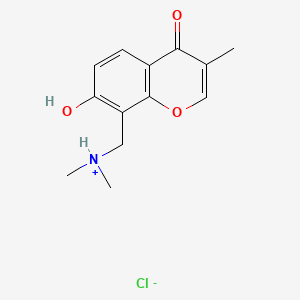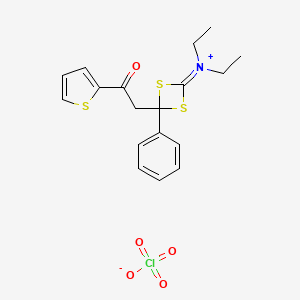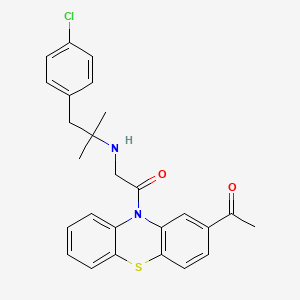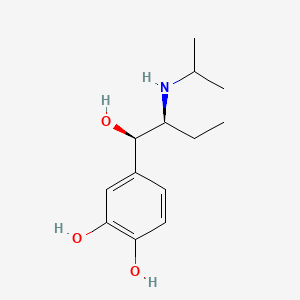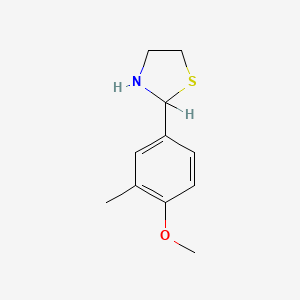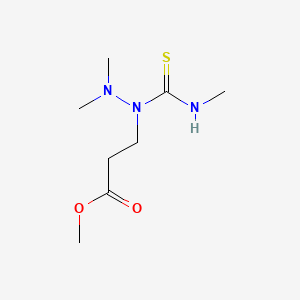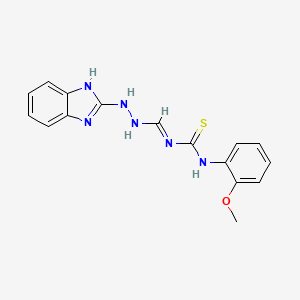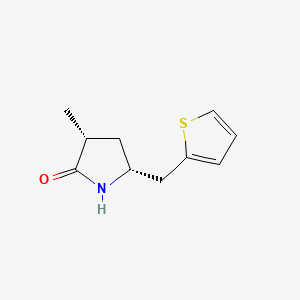
1,2,4-Triazine-3,5(2H,4H)-dione, 2-beta-D-ribofuranosyl-6-((trifluoromethyl)thio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazine-3,5(2H,4H)-dione, 2-beta-D-ribofuranosyl-6-((trifluoromethyl)thio)- is a synthetic compound that belongs to the class of triazine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazine-3,5(2H,4H)-dione, 2-beta-D-ribofuranosyl-6-((trifluoromethyl)thio)- typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through cyclization reactions involving appropriate precursors such as amidines and nitriles.
Introduction of the Ribofuranosyl Group: The ribofuranosyl group can be introduced through glycosylation reactions using ribofuranosyl donors and suitable catalysts.
Addition of the Trifluoromethylthio Group: The trifluoromethylthio group can be introduced through nucleophilic substitution reactions using trifluoromethylthiolating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Triazine-3,5(2H,4H)-dione, 2-beta-D-ribofuranosyl-6-((trifluoromethyl)thio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific biological pathways.
Medicine: As a candidate for drug development, particularly for diseases where triazine derivatives have shown efficacy.
Industry: As a component in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,2,4-Triazine-3,5(2H,4H)-dione, 2-beta-D-ribofuranosyl-6-((trifluoromethyl)thio)- would involve its interaction with specific molecular targets and pathways. This could include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interaction with Receptors: Modulating receptor function.
Influence on Cellular Pathways: Affecting signaling pathways and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazine-3,5(2H,4H)-dione Derivatives: Other derivatives with different substituents on the triazine ring.
Ribofuranosyl Compounds: Compounds with ribofuranosyl groups attached to different core structures.
Trifluoromethylthio Compounds: Compounds with trifluoromethylthio groups attached to various core structures.
Uniqueness
1,2,4-Triazine-3,5(2H,4H)-dione, 2-beta-D-ribofuranosyl-6-((trifluoromethyl)thio)- is unique due to the combination of its triazine core, ribofuranosyl group, and trifluoromethylthio substituent. This unique structure may confer specific biological activities and chemical properties that are not observed in other similar compounds.
Propriétés
Numéro CAS |
113307-11-2 |
|---|---|
Formule moléculaire |
C9H10F3N3O6S |
Poids moléculaire |
345.25 g/mol |
Nom IUPAC |
2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(trifluoromethylsulfanyl)-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C9H10F3N3O6S/c10-9(11,12)22-6-5(19)13-8(20)15(14-6)7-4(18)3(17)2(1-16)21-7/h2-4,7,16-18H,1H2,(H,13,19,20)/t2-,3-,4-,7-/m1/s1 |
Clé InChI |
XBGLGTSJGWSREU-WVQVIYPNSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=O)NC(=O)C(=N2)SC(F)(F)F)O)O)O |
SMILES canonique |
C(C1C(C(C(O1)N2C(=O)NC(=O)C(=N2)SC(F)(F)F)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


